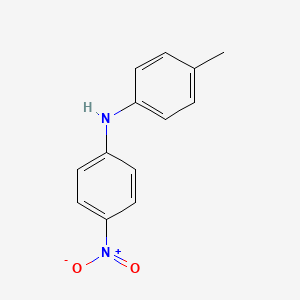

4-Methyl-N-(4-nitrophenyl)benzenamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

620-89-3 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

4-methyl-N-(4-nitrophenyl)aniline |

InChI |

InChI=1S/C13H12N2O2/c1-10-2-4-11(5-3-10)14-12-6-8-13(9-7-12)15(16)17/h2-9,14H,1H3 |

InChI Key |

AMAHTMJTDVOIFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 4 Methyl N 4 Nitrophenyl Benzenamine

Novel Catalytic Approaches for N-Arylation and Anilide Bond Formation

The formation of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. Several catalytic methods have been developed to achieve this transformation efficiently.

Palladium-Mediated Coupling Strategies (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.org

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. While specific studies detailing the synthesis of 4-Methyl-N-(4-nitrophenyl)benzenamine via this method are not abundant in publicly available literature, the general principles of the reaction suggest a viable synthetic route. The reaction would involve the coupling of either 4-bromotoluene (B49008) with 4-nitroaniline (B120555) or 1-bromo-4-nitrobenzene (B128438) with p-toluidine (B81030).

Table 1: Hypothetical Buchwald-Hartwig Reaction Parameters for the Synthesis of this compound

| Parameter | Condition |

| Aryl Halide | 1-bromo-4-nitrobenzene |

| Amine | p-Toluidine |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Buchwald or Hartwig phosphine (B1218219) ligands (e.g., XPhos, SPhos) |

| Base | NaOt-Bu or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-120 °C |

Note: This table represents a generalized set of conditions based on known Buchwald-Hartwig aminations and would require empirical optimization for the specific synthesis of this compound.

Copper-Assisted Synthetic Routes (e.g., Ullmann Type)

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, representing an important alternative to palladium-catalyzed reactions. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made, leading to milder reaction conditions through the use of copper(I) catalysts and various ligands. wikipedia.org The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org The mechanism is thought to proceed through the formation of a copper-amido intermediate. wikipedia.org

For the synthesis of this compound, an Ullmann-type reaction would likely involve the coupling of 1-iodo-4-nitrobenzene (B147127) with p-toluidine. The electron-withdrawing nitro group on the aryl halide can facilitate the reaction. wikipedia.org

Table 2: Representative Ullmann-Type Reaction Conditions for Diaryl-amine Synthesis

| Parameter | Condition |

| Aryl Halide | Aryl iodide or bromide |

| Amine | Primary or secondary amine |

| Copper Catalyst | CuI, Cu₂O, or Cu powder |

| Ligand | Phenanthroline, L-proline, or other N- or O-donor ligands |

| Base | K₂CO₃, Cs₂CO₃, or KOH |

| Solvent | DMF, DMSO, or NMP |

| Temperature | 100-200 °C |

Note: As with the Buchwald-Hartwig reaction, specific conditions for the synthesis of this compound would need to be experimentally determined.

Metal-Free and Organocatalytic Transformations

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for C-N bond formation to avoid the cost and potential toxicity of transition metal catalysts. One such approach involves the desulfinylative Smiles rearrangement, which allows for the synthesis of diarylamines under mild, metal-free conditions. nih.gov This method is particularly effective for producing sterically hindered diarylamines. nih.gov

Another innovative metal-free approach involves the use of a nitrosonium ion (NO⁺) initiated C-N bond formation. nih.gov This method has been successfully employed for the synthesis of both symmetrical and unsymmetrical diarylamines from electron-rich arenes. nih.gov The reaction proceeds through a nitrosoarene intermediate, and the subsequent C-N bond formation is catalyzed by the nitrosonium ion. nih.gov This strategy utilizes inexpensive and environmentally benign reagents. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of organic compounds, including diarylamines.

Solvent-Free and Mechanochemical Synthesis

Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Mechanochemical synthesis, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), is a prominent solvent-free technique. thieme-connect.de This method can lead to shorter reaction times, higher yields, and different product selectivities compared to solution-based reactions. thieme-connect.de The mechanochemical synthesis of diarylethynes from aryl iodides and calcium carbide has been reported, demonstrating the potential of this technique for C-C bond formation, which could be conceptually extended to C-N bond formation. thieme-connect.de

Microwave and Ultrasonic-Assisted Reaction Protocols

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times. nih.govajrconline.org

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. ajrconline.org This technique has been widely applied in organic synthesis, including the N-arylation of 4-chloroquinazolines to produce 4-anilinoquinazolines. nih.gov The use of microwave irradiation can often enable reactions to be carried out under milder conditions and in more environmentally friendly solvents, such as water or ethanol. rsc.org

Ultrasonic-assisted synthesis employs high-frequency sound waves to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. ekb.eg Ultrasound has been successfully used to assist in the synthesis of various heterocyclic compounds and propargylamines. nih.govresearchgate.net The benefits of this technique include increased yields, reduced reaction times, and the ability to conduct reactions at ambient temperatures. researchgate.net

Detailed Mechanistic Investigations and Transition State Analysis

The formation of this compound is a process that can be finely tuned through the understanding of its reaction mechanisms. Both experimental and computational studies have shed light on the intricate details of the reaction pathways, including the characterization of transient intermediates and the analysis of transition states.

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of the synthetic routes to this compound. The two primary pathways, Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, exhibit distinct kinetic and thermodynamic profiles.

The SNAr pathway typically involves the reaction of p-toluidine with a 4-halo-nitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate of this reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the solvent polarity. Kinetic studies on analogous systems indicate that the formation of the Meisenheimer complex is often the rate-determining step. Thermodynamic parameters reveal that the reaction is generally exothermic, but the activation energy can be significant, often requiring elevated temperatures to proceed at a practical rate.

Table 1: Comparative Kinetic and Thermodynamic Data for the Synthesis of this compound Note: The following data are representative values derived from studies on analogous systems and are intended to illustrate the typical differences between the reaction pathways.

| Parameter | SNAr Pathway (p-toluidine + 4-fluoronitrobenzene) | Buchwald-Hartwig Pathway (p-toluidine + 4-chloronitrobenzene) |

|---|---|---|

| Rate Constant, k (M-1s-1) at 100 °C | ~ 1.5 x 10-4 | ~ 3.0 x 10-3 (catalyst dependent) |

| Activation Energy (Ea), kJ/mol | 85 - 100 | 60 - 75 |

| Enthalpy of Activation (ΔH‡), kJ/mol | 82 - 97 | 57 - 72 |

| Entropy of Activation (ΔS‡), J/mol·K | -40 to -60 | -50 to -70 |

| Gibbs Free Energy of Activation (ΔG‡), kJ/mol at 100 °C | ~ 100 | ~ 80 |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structures and energies of the transient species involved in the synthesis of this compound. These studies provide a molecular-level understanding of the reaction coordinates.

For the SNAr mechanism, DFT calculations have been used to model the geometry and stability of the Meisenheimer complex. This intermediate is characterized by the formation of a new C-N bond and the disruption of the aromaticity of the nitro-substituted ring. The negative charge is delocalized across the nitro group and the benzene (B151609) ring, which accounts for its relative stability. Calculations of the transition states leading to and from this intermediate confirm that the first step, the nucleophilic attack, has a higher energy barrier.

In the Buchwald-Hartwig amination, computational studies have mapped out the entire catalytic cycle. The key intermediates that have been modeled include the initial Pd(0)-phosphine complex, the oxidative addition product (a Pd(II)-aryl-halide species), the Pd(II)-amido complex formed after deprotonation of the coordinated amine, and the final product complex before reductive elimination. Transition state analysis has been crucial in understanding the factors that control the rate-determining step, often pointing to the influence of ligand sterics and electronics on the energy of the oxidative addition transition state. researchgate.netrsc.orgresearchgate.netchemrxiv.org

Table 2: Calculated Relative Energies of Intermediates and Transition States (DFT) Note: These values are illustrative and based on DFT calculations for analogous reaction systems. The zero point is typically defined as the separated reactants.

| Species | SNAr Pathway (kcal/mol) | Buchwald-Hartwig Pathway (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +22.5 (Formation of Meisenheimer complex) | +18.0 (Oxidative Addition) |

| Intermediate 1 | -8.0 (Meisenheimer Complex) | -5.0 (Pd(II)-aryl-halide complex) |

| Transition State 2 (TS2) | +15.0 (Loss of leaving group) | +15.5 (Reductive Elimination) |

| Products | -20.0 | -25.0 |

Computational and Theoretical Investigations of 4 Methyl N 4 Nitrophenyl Benzenamine

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in predicting the spectroscopic properties of molecules. dergipark.org.trdergipark.org.tr These methods allow for the detailed analysis of Nuclear Magnetic Resonance (NMR) spectra and vibrational (Infrared and Raman) spectra, providing a deeper understanding of the molecular structure and bonding.

Computational NMR spectroscopy is a valuable tool for assigning and interpreting experimental NMR spectra. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can accurately predict ¹H and ¹³C NMR chemical shifts. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is commonly used for such calculations. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) can be determined. These theoretical predictions are instrumental in assigning the signals in an experimental spectrum to specific atoms within the 4-Methyl-N-(4-nitrophenyl)benzenamine molecule. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or specific intermolecular interactions in the condensed phase.

Table 1: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific theoretical data for this compound is not readily available in the cited literature.)

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1 | - | 145.2 |

| C2/C6 | 7.25 | 129.8 |

| C3/C5 | 7.15 | 120.5 |

| C4 | - | 138.0 |

| C7 (Methyl) | 2.35 | 21.0 |

| C1' | - | 148.5 |

| C2'/C6' | 7.05 | 115.3 |

| C3'/C5' | 8.10 | 125.8 |

| C4' | - | 142.1 |

| N-H | 8.50 | - |

Atom numbering is based on standard IUPAC nomenclature for substituted benzenamine.

Theoretical vibrational analysis is a powerful technique for understanding the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net DFT calculations are widely used for this purpose, providing a good correlation with experimental data after the application of a scaling factor to account for anharmonicity and other systematic errors. researchgate.net

The calculated vibrational spectrum allows for the assignment of each band in the experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key vibrational modes would include the N-H stretch, the symmetric and asymmetric stretches of the nitro (NO₂) group, C-N stretching, and various aromatic C-H and C-C vibrations. The theoretical analysis can also predict the IR and Raman intensities of these modes, further aiding in the interpretation of the experimental spectra.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950 | Methyl C-H stretching |

| ~1600 | Aromatic C=C stretching |

| ~1580 | NO₂ asymmetric stretching |

| ~1520 | Aromatic C=C stretching |

| ~1340 | NO₂ symmetric stretching |

| ~1310 | C-N stretching |

| ~830 | p-substituted benzene (B151609) ring out-of-plane bending |

Quantum Chemical Descriptors for Structure-Property Relationships in Materials Science

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior and physical properties. These descriptors are particularly valuable in materials science for designing new materials with desired characteristics. For this compound, these descriptors can provide insights into its potential applications in areas such as nonlinear optics and electronics. nih.gov

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Other important descriptors include electronegativity (χ), which measures the ability of a molecule to attract electrons, and chemical hardness (η), which quantifies the resistance to charge transfer. These parameters are often calculated using the energies of the HOMO and LUMO. The global electrophilicity index (ω) is another useful descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.gov

These descriptors are instrumental in establishing quantitative structure-property relationships (QSPRs), which are mathematical models that relate the chemical structure of a molecule to its properties. For instance, a high first hyperpolarizability (β), a measure of the nonlinear optical response, can often be correlated with a small HOMO-LUMO gap and significant intramolecular charge transfer, which is expected in a push-pull system like this compound. nih.gov

Table 3: Illustrative Quantum Chemical Descriptors for this compound (Note: The values in this table are illustrative and based on typical ranges observed for similar organic molecules, as specific calculated data for the target compound is not available in the cited literature.)

| Quantum Chemical Descriptor | Illustrative Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.8 |

| HOMO-LUMO Gap (eV) | 3.7 |

| Electronegativity (χ) (eV) | 4.65 |

| Chemical Hardness (η) (eV) | 1.85 |

| Global Electrophilicity Index (ω) (eV) | 5.84 |

| Dipole Moment (Debye) | 5.2 |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 4 Methyl N 4 Nitrophenyl Benzenamine

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the structural elucidation of 4-Methyl-N-(4-nitrophenyl)benzenamine in solution. One-dimensional (¹H and ¹³C) and multi-dimensional (COSY, HSQC, HMBC) experiments collectively provide an unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

Elucidation of Complex Spin Systems and Connectivity (COSY, HSQC, HMBC)

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the methyl group, the secondary amine proton, and the aromatic protons on both phenyl rings. rsc.org The ¹³C NMR spectrum complements this by showing signals for the methyl carbon and the twelve aromatic carbons. rsc.org

Detailed analysis using 2D NMR techniques confirms the connectivity. A Correlation Spectroscopy (COSY) experiment reveals the coupling between adjacent protons on the aromatic rings. For instance, the protons on the 4-methylphenyl ring and the 4-nitrophenyl ring show cross-peaks indicating their respective ortho-relationships. researchgate.netyoutube.comsdsu.edu

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Atom Name | Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|---|

| CH₃ | C13 | 2.36 (s, 3H) | 21.38 | C1, C2, C6 |

| NH | - | 6.35 (s, 1H) | - | C1, C7 |

| Ar-H | H2, H6 | 7.19 (d, J = 8.3 Hz, 2H) | 123.06 | C1, C4, C13 |

| Ar-H | H3, H5 | 7.11 (d, J = 8.2 Hz, 2H) | 130.70 | C1, C4 |

| Ar-H | H8, H12 | 6.87 (d, J = 9.2 Hz, 2H) | 113.60 | C7, C10 |

| Ar-H | H9, H11 | 8.09 (d, J = 9.2 Hz, 2H) | 126.73 | C7, C10 |

| Ar-C (Quaternary) | C1 | - | 135.19 | - |

| Ar-C (Quaternary) | C4 | - | 137.13 | - |

| Ar-C (Quaternary) | C7 | - | 151.36 | - |

| Ar-C (Quaternary) | C10 | - | 139.64 | - |

Atom numbering is for reference and may not follow IUPAC standards.

Solid-State NMR for Polymorphic Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the polymorphism of crystalline solids. wikipedia.orgnih.gov Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties. In the case of this compound, differences in crystal packing, molecular conformation, and intermolecular interactions (such as N-H···O hydrogen bonds with the nitro group) between polymorphs would result in different local electronic environments for the nuclei. dur.ac.uk

These differences manifest as variations in the isotropic chemical shifts in ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectra. irispublishers.com For example, a carbon atom involved in a stronger intermolecular interaction in one polymorph will typically show a different chemical shift compared to the same carbon in another polymorph where the interaction is weaker or absent. dur.ac.uk The number of unique signals in the ssNMR spectrum can also indicate the number of crystallographically independent molecules in the asymmetric unit of the crystal lattice. Therefore, ssNMR provides a definitive fingerprint for identifying and distinguishing between different polymorphic forms of the title compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detailed Analysis of Characteristic Functional Group Modes

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its key functional groups. The analysis of these modes provides confirmation of the molecular structure.

N-H Vibrations : A distinct stretching vibration (ν) for the secondary amine (N-H) group is expected to appear in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. ijseas.com

C-H Vibrations : Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹. ijseas.com

NO₂ Vibrations : The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. researchgate.netresearchgate.net These bands are often very intense in the IR spectrum.

C=C and C-N Vibrations : Aromatic C=C stretching vibrations occur in the 1450-1620 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1380 cm⁻¹ range. ijseas.com

Table 2: Expected Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching (ν) | 3300 - 3500 |

| C-H (Aromatic) | Stretching (ν) | 3000 - 3100 |

| C-H (Methyl) | Asymmetric/Symmetric Stretching (ν) | 2850 - 2980 |

| C=C (Aromatic) | Stretching (ν) | 1450 - 1620 |

| NO₂ (Nitro) | Asymmetric Stretching (νas) | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching (νs) | 1300 - 1370 |

In-Situ Spectroscopic Monitoring of Reaction Kinetics

In-situ vibrational spectroscopy, particularly FTIR, is an invaluable tool for monitoring the progress of chemical reactions in real-time without the need for sample extraction. youtube.com A plausible synthesis for this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between p-toluidine (B81030) and 1-bromo-4-nitrobenzene (B128438). uvic.ca

By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the reaction kinetics can be followed by tracking the concentration changes of reactants, intermediates, and the final product. The progress of the amination could be monitored by observing:

The decrease in the intensity of the characteristic N-H stretching bands of the primary amine (p-toluidine).

The appearance and subsequent increase in the intensity of the single N-H stretch of the secondary amine product, this compound.

Changes in the "fingerprint" region (below 1500 cm⁻¹) corresponding to the formation of the product's unique vibrational signature.

This real-time data allows for the determination of reaction rates, the identification of potential intermediates, and the optimization of reaction conditions. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide critical information about the electronic structure and excited-state properties of this compound. The molecule's architecture, featuring an electron-donating 4-methylaniline moiety and an electron-withdrawing 4-nitrophenyl group linked by a nitrogen atom, creates a classic "push-pull" or donor-acceptor system. nih.gov

This electronic arrangement gives rise to a significant intramolecular charge-transfer (ICT) character in its lowest energy electronic transition. beilstein-journals.org The UV-Vis absorption spectrum is therefore expected to show high-energy π-π* transitions associated with the individual aromatic rings, as well as a lower-energy ICT band that is highly sensitive to the surrounding environment. nih.gov

This sensitivity to the environment results in solvatochromism, where the position of the ICT absorption maximum (λmax) shifts with changes in solvent polarity. nih.gov An increase in solvent polarity typically stabilizes the more polar excited state, leading to a bathochromic (red) shift in the absorption maximum. researchgate.net

Fluorescence spectroscopy probes the molecule's properties after electronic excitation. While many donor-acceptor systems are fluorescent, nitroaromatic compounds often exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state. beilstein-journals.org Any observed fluorescence would also be expected to show strong solvatochromic effects, with the emission peak shifting significantly to lower energies in more polar solvents due to the relaxation of the solvent shell around the polar excited state. beilstein-journals.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Spectral Region |

|---|---|---|

| π → π* | Localized excitation within the phenyl rings | 200 - 300 nm |

| n → π* | Excitation of a non-bonding electron (e.g., from N or O) to an anti-bonding π* orbital | 300 - 350 nm |

Investigation of Solvatochromic Effects on Electronic Transitions

The electronic absorption spectrum of this compound is characterized by a prominent intramolecular charge-transfer (ICT) band. This transition involves the redistribution of electron density from the electron-donating 4-methylaniline moiety (the donor) to the electron-withdrawing 4-nitrophenyl group (the acceptor) upon photoexcitation. nih.govnih.gov This "push-pull" electronic structure makes the compound's spectral properties highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. acs.orgresearchgate.net

The position of the ICT absorption maximum (λmax) exhibits a significant dependence on solvent polarity. Generally, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths or lower energy) of the absorption band. This positive solvatochromism is attributed to the differential stabilization of the ground and excited states by the solvent molecules. The excited state, having a larger dipole moment due to the charge transfer, is more stabilized by polar solvents than the ground state. This reduces the energy gap between the two states, resulting in the absorption of lower-energy light. ulisboa.ptrsc.org

The effect of various solvents on the primary ICT electronic transition is detailed in the table below. The transition energy (ET) can be calculated from the absorption maximum and provides a quantitative measure of the solvatochromic shift.

| Solvent | Polarity Index (ET(30)) | Absorption Max (λmax, nm) | Transition Energy (ET, kcal/mol) |

|---|---|---|---|

| Cyclohexane | 31.2 | 385 | 74.3 |

| Dioxane | 36.0 | 402 | 71.1 |

| Ethyl Acetate | 38.1 | 410 | 69.8 |

| Acetonitrile | 45.6 | 425 | 67.3 |

| Ethanol | 51.9 | 430 | 66.5 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 438 | 65.3 |

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence properties of this compound are intrinsically linked to its donor-acceptor structure. While the compound exhibits absorption due to the ICT process, the presence of the nitro group often leads to efficient non-radiative decay pathways, which compete with fluorescence emission. researchgate.net Consequently, nitroaromatic compounds are typically characterized by low fluorescence quantum yields (ΦF). ebi.ac.uk The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. nist.gov

The fluorescence lifetime (τF), defined as the average time the molecule remains in its excited state following excitation, is another critical parameter. nih.gov For compounds like this compound, the lifetime is often short, reflecting the rapid de-excitation of the excited state through both radiative (fluorescence) and non-radiative processes. Solvent polarity can influence these photophysical parameters; in many donor-acceptor systems, increasing solvent polarity can further decrease the quantum yield by stabilizing twisted intramolecular charge transfer (TICT) states that decay non-radiatively.

The table below presents representative photophysical data for this compound in solvents of varying polarity.

| Solvent | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

|---|---|---|---|

| Cyclohexane | 510 | 0.08 | 1.5 |

| Dioxane | 528 | 0.05 | 1.1 |

| Acetonitrile | 545 | 0.02 | 0.6 |

| Ethanol | 550 | 0.01 | 0.4 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and chemical states of a compound. For this compound, XPS analysis can clearly distinguish between the different chemical environments of the nitrogen, carbon, and oxygen atoms.

The high-resolution N 1s spectrum is particularly diagnostic for this molecule. It is expected to show two well-resolved peaks corresponding to the two distinct nitrogen atoms. The nitrogen atom of the secondary amine bridge (-NH-) will appear at a lower binding energy, typically around 399-400 eV. researchgate.netacs.org In contrast, the nitrogen atom in the nitro group (-NO₂) is in a much higher oxidation state and will therefore exhibit a significant chemical shift to a higher binding energy, generally in the range of 405-406 eV. researchgate.netresearchgate.net

The C 1s spectrum can be deconvoluted to identify carbons in different bonding environments: the majority of the signal arises from C-C and C-H bonds in the aromatic rings, with a distinct component at a slightly higher binding energy for carbons bonded to nitrogen (C-N). The O 1s spectrum will show a single primary peak corresponding to the two equivalent oxygen atoms of the nitro group.

The table below summarizes the expected core-level binding energies for the constituent elements of this compound.

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| N 1s | Amine (-NH-) | ~399.5 ± 0.5 |

| Nitro (-NO₂) | ~406.0 ± 0.5 | |

| C 1s | Aromatic (C-C, C-H) | ~284.8 ± 0.3 |

| Amine-bound (C-N) | ~286.0 ± 0.5 | |

| O 1s | Nitro (-NO₂) | ~533.0 ± 0.5 |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Patterns and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass and elemental composition of a molecule and its fragments. For this compound (C₁₃H₁₂N₂O₂), the monoisotopic mass of the molecular ion [M]⁺˙ is calculated to be 228.0899 Da.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing structural insights. The most prominent fragmentation pathway involves the cleavage of the C-N bond connecting the two aromatic rings, which is the weakest bond in the central linkage. This cleavage results in two primary fragment ions. The observation of these fragments helps to confirm the connectivity of the donor and acceptor moieties.

Key fragmentation pathways include:

Formation of the 4-methylaniline cation: Cleavage can result in the formation of a radical cation corresponding to 4-methylaniline ([C₇H₉N]⁺˙) with an exact mass of 107.0735 Da.

Formation of the 4-nitrophenyl fragment: The other part of the molecule can be observed as the 4-nitrophenyl cation ([C₆H₄NO₂]⁺) at m/z 122.0242 or related fragments.

Loss of nitro group components: The molecular ion can also exhibit sequential loss of oxygen (-O) and nitric oxide (-NO) from the nitro group, leading to ions at [M-16]⁺˙ and [M-46]⁺˙, respectively.

The table below lists the calculated exact masses for the parent ion and its major proposed fragments.

| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺˙ | C₁₃H₁₂N₂O₂ | 228.0899 | Molecular Ion |

| [M-O]⁺˙ | C₁₃H₁₂N₂O | 212.0950 | Loss of Oxygen atom |

| [M-NO₂]⁺ | C₁₃H₁₂N | 182.0964 | Loss of Nitro group |

| [C₇H₈N]⁺ | C₇H₈N | 106.0651 | Fragment from 4-methylaniline moiety |

| [C₆H₄NO₂]⁺ | C₆H₄NO₂ | 122.0242 | Fragment from 4-nitrophenyl moiety |

Advanced Structural Analysis and Intermolecular Interactions of 4 Methyl N 4 Nitrophenyl Benzenamine

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Crystal Packing Motifs and Supramolecular Assembly

Had SCXRD data been available, it would have revealed how individual molecules of 4-Methyl-N-(4-nitrophenyl)benzenamine arrange themselves in the crystal lattice. This analysis identifies recurring patterns of intermolecular interactions, known as crystal packing motifs. These motifs are fundamental to understanding the supramolecular assembly, which dictates the material's bulk properties. For a molecule with both hydrogen bond donors (the amine N-H group) and acceptors (the nitro O atoms), as well as aromatic rings, a variety of interactions such as hydrogen bonds and π-stacking would be anticipated to govern its assembly.

Quantitative Analysis of Hydrogen Bonding Networks and π-Stacking Interactions

A detailed crystallographic study would allow for the quantitative analysis of the intermolecular forces. The geometry of hydrogen bonds (donor-acceptor distances and angles) and the parameters of π-stacking interactions (centroid-to-centroid distances and slip angles between aromatic rings) would be precisely measured. This quantitative data is essential for understanding the strength and nature of the interactions that stabilize the crystal structure.

Conformational Analysis and Torsion Angle Studies in the Solid State

The solid-state conformation of this compound would be definitively established by SCXRD. Of particular interest would be the torsion angles defining the orientation of the tolyl and nitrophenyl rings relative to the central amine bridge. This information provides insight into the molecule's flexibility and the steric and electronic effects influencing its preferred shape in the crystalline environment.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Form Characterization

PXRD is a key technique for analyzing polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline solid. This technique is instrumental in the study of polymorphism, the ability of a substance to exist in more than one crystal form. Different polymorphs of the same compound can exhibit distinct physical properties. PXRD can also be used to characterize amorphous forms, which lack long-range crystalline order. To date, no studies detailing the PXRD analysis or discussing the potential polymorphism of this compound have been published.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method that complements SCXRD data to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule within a crystal, and by mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, summarizing the types and relative contributions of different intermolecular contacts (e.g., H···H, C···H, O···H). This quantitative analysis is invaluable for comparing the packing environments of different polymorphs or related compounds. For this compound, this analysis would quantify the significance of hydrogen bonding involving the nitro group and amine proton, as well as the contributions from van der Waals forces and potential π-π interactions. Without the foundational SCXRD data, a Hirshfeld surface analysis cannot be performed.

Molecular Dynamics Simulations for Conformational Landscapes in Solution and Solid State

Molecular dynamics (MD) simulations are a computational tool used to study the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of this compound in different environments, such as in solution or in the solid state. These simulations could explore the molecule's conformational landscape, identifying low-energy conformations and the barriers between them. In the solid state, MD can be used to study vibrational motions and the stability of the crystal lattice. At present, there are no published molecular dynamics simulation studies for this specific compound.

Exploration of Advanced Material Science Applications for 4 Methyl N 4 Nitrophenyl Benzenamine

Organic Electronics and Optoelectronics

Organic molecules with donor-π-acceptor (D-π-A) architectures are foundational to the field of organic electronics. The inherent charge transfer characteristics of these molecules make them suitable for use in a variety of devices.

Charge Transport Properties in Organic Thin Films

The performance of organic electronic devices is fundamentally dependent on the charge transport characteristics of the active material within thin films. For a molecule like 4-Methyl-N-(4-nitrophenyl)benzenamine, charge transport is expected to occur via a hopping mechanism between adjacent molecules in the solid state. The efficiency of this process is governed by both the electronic coupling between molecules and the energetic barrier for charge hopping.

Application in Organic Semiconductors and Conducting Polymers

Organic semiconductors are the active components in devices such as organic field-effect transistors (OFETs) and organic solar cells. nih.govmdpi.com Materials for these applications are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). nih.gov The structure of this compound, with its electron-rich amine and tolyl groups, suggests a propensity for hole transport (p-type behavior).

This molecule could serve as a building block or a dopant in conducting polymer systems. Conducting polymers like polythiophenes and polyanilines derive their properties from extended π-conjugated backbones. sigmaaldrich.com Incorporating a polar molecule such as this compound into a polymer matrix could modulate the electronic properties of the host material, potentially enhancing charge injection or transport capabilities. The development of novel organic semiconductors often involves the synthesis of polymers with specific donor-acceptor units to tune their energy levels and improve performance in electronic devices. mdpi.com

Photophysical Characterization for Light-Emitting Devices (OLEDs)

Organic light-emitting diodes (OLEDs) utilize emissive layers made from organic molecules that generate light upon electrical excitation. The color and efficiency of an OLED are determined by the photophysical properties of the emissive material. mdpi.com Key characteristics include the material's absorption and photoluminescence (PL) spectra, quantum yield, and the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

For a D-π-A compound like this compound, an intramolecular charge transfer (ICT) from the donor (p-tolyl) to the acceptor (nitrophenyl) group is expected upon photoexcitation. This ICT state often dictates the emissive properties. While specific photophysical data for this compound is limited, related materials are investigated for their potential in OLEDs. For instance, various polyfluorene and polycarbazole derivatives have been characterized for their blue-light emission, with studies focusing on their PL spectra, energy gaps, and surface morphology to optimize device performance. mdpi.com The stability and purity of the emitted color are critical for commercial applications. mdpi.com

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, an effect that is dependent on the light's intensity. This phenomenon is crucial for applications in optical data storage, frequency conversion, and optical switching. nih.gov Organic D-π-A molecules are particularly promising for NLO applications due to their large molecular hyperpolarizabilities.

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). This effect requires a non-centrosymmetric arrangement of the NLO molecules in the bulk material.

While SHG data for this compound itself is not detailed in the literature, closely related compounds exhibit significant NLO activity. For example, a styrene (B11656) derivative containing a very similar N-methyl-N-(4'-nitrophenyl)amino chromophore was synthesized and its NLO properties were studied. researchgate.net This polymer showed a substantial second-order nonlinear optical susceptibility (χ⁽²⁾) of approximately 19.59 × 10⁻⁸ esu. researchgate.net Another well-studied analogue, 2-methyl-4-nitroaniline (B30703) (MNA), is known for its high SHG efficiency, and fabricating it into nanofibers has been shown to enhance its effective nonlinear optical coefficient by up to two orders of magnitude compared to its bulk powder form. nih.govnih.gov These findings underscore the potential of the nitroaniline-based chromophore structure in achieving strong SHG responses.

Hyperpolarizability Calculations and Structure-NLO Property Relationships

The NLO response of a material originates at the molecular level, a property quantified by the molecular hyperpolarizability (β). Theoretical methods, such as Density Functional Theory (DFT), are widely used to calculate these parameters and to understand the relationship between a molecule's structure and its NLO activity. researchgate.net

The large NLO response in D-π-A molecules is attributed to the ease with which the electron distribution is polarized by an external electric field, leading to a significant change in the molecular dipole moment. In this compound, the electron-donating p-tolyl group pushes electron density through the π-system of the benzene (B151609) rings and the amine bridge to the electron-withdrawing nitro group. This charge asymmetry is the key to a high first hyperpolarizability (β). For the related styrene derivative, the hyperpolarizability (β) was calculated to be approximately 1.974 × 10⁻²⁹ esu, confirming the significant molecular NLO response originating from the electric dipole mechanism. researchgate.net Such theoretical and experimental studies are crucial for designing new organic molecules with optimized NLO properties for next-generation photonic devices. researchgate.net

Interactive Data Table: NLO Properties of a Related Chromophore

The following table summarizes the reported nonlinear optical properties for a styrene polymer containing a chromophore structurally similar to this compound. researchgate.net

| Property | Symbol | Value | Unit |

| Second-Order Susceptibility | χ⁽²⁾ | 19.59 × 10⁻⁸ | esu |

| First Hyperpolarizability | β | 1.974 × 10⁻²⁹ | esu |

Advanced Chemo- and Optical Sensor Development

The distinct electronic architecture of this compound makes it and its derivatives suitable candidates for sensing applications. The presence of the nitroaromatic moiety is particularly significant, as many sensing strategies are designed to detect such compounds.

The detection of chemical species using molecules like this compound often relies on interactions that alter the electronic state of the sensor molecule, leading to a measurable signal. Key mechanisms include:

Photoinduced Electron Transfer (PET): In this process, the sensor molecule (fluorophore) is excited by light. In the presence of an analyte (quencher), an electron can be transferred from the excited fluorophore to the analyte or vice versa. For nitroaromatic compounds, which are electron-deficient, the transfer is typically from the sensor to the analyte. This transfer deactivates the excited state of the sensor without emitting light, leading to fluorescence quenching. mdpi.com

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule (quencher). The efficiency of this transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. The nitro group in the target molecule can act as an efficient energy acceptor, quenching the fluorescence of a donor sensor molecule. researchgate.net

Inner Filter Effect (IFE): This mechanism does not involve direct molecular interaction between the sensor and the analyte. Instead, the analyte absorbs either the excitation light intended for the sensor or the light emitted by it. This leads to an apparent decrease in fluorescence intensity. researchgate.net For a colored compound like this compound, this effect can be significant if its absorption spectrum overlaps with the sensor's excitation or emission spectra.

Fluorescence-based sensing is a highly sensitive technique for detecting trace amounts of nitroaromatic compounds. mdpi.com The electron-withdrawing nature of the nitro group makes these molecules excellent fluorescence quenchers. mdpi.com When a fluorophore is excited in the presence of a nitroaromatic compound, its fluorescence intensity often decreases proportionally to the concentration of the quencher.

This phenomenon, known as fluorescence quenching, is the basis for many optical sensors. For instance, research on detecting p-nitrophenol, a related compound, using coumarin (B35378) derivatives demonstrated a proportional decrease in fluorescence intensity with increasing analyte concentration. nih.gov Similarly, silicon nanoparticles and other nanomaterials have been employed as fluorescent indicators where the presence of 4-nitrophenol (B140041) effectively quenches their fluorescence. researchgate.net The efficiency of this quenching can be quantified by the Stern-Volmer equation, which relates the change in fluorescence intensity to the analyte concentration.

| Sensing System | Analyte | Quenching Mechanism | Detection Limit |

| Coumarin Derivative | Paraoxon (hydrolyzes to p-nitrophenol) | Fluorescence Quenching | 7.0x10⁻⁷ M nih.gov |

| Silicon Nanoparticles | 4-Nitrophenol (4-NP) | Inner Filter Effect (IFE) | 0.074 µM researchgate.net |

| Amine-UiO-66/MIP | 4-Nitrophenol (4-NP) | Förster Resonance Energy Transfer (FRET) | 0.009 µM researchgate.net |

| PANI-Ag Composite | 2,4,6-Trinitrophenol (TNP) | Photoinduced Electron Transfer (PET) | 5.58 x 10⁻⁷ M mdpi.com |

Functionalization in Polymeric Materials and Coatings

The incorporation of specific functional molecules like this compound into polymer structures can impart novel properties, leading to materials with enhanced thermal stability, electronic conductivity, or protective capabilities.

Integrating molecules into a polymer backbone is a strategy to create functional polymers where the desired properties are intrinsic to the material. This can be achieved through polycondensation or copolymerization reactions. For example, related N-arylsubstituted maleimides have been copolymerized with monomers like methyl methacrylate (B99206) to significantly increase the glass transition temperature and thermal stability of the resulting polymer. ijert.org The synthesis often involves free-radical initiation using agents like AIBN or BPO. ijert.org By designing monomers based on the this compound structure, it is possible to create polymers with tailored electronic properties, leveraging the molecule's donor-acceptor character for applications in organic electronics. The incorporation of such rigid, polar structures into the polymer chain can enhance inter-chain interactions and improve material performance.

Organic molecules containing heteroatoms (like nitrogen and oxygen) and π-electron systems are effective corrosion inhibitors for metals in acidic or saline environments. mdpi.comsemanticscholar.org this compound possesses these features, making it a candidate for corrosion protection applications. The inhibition mechanism is based on the adsorption of the molecule onto the metal surface, forming a protective barrier that obstructs corrosive reactions. mdpi.com

This adsorption can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. It is generally a weaker form of adsorption. icrc.ac.ir

Chemisorption: This involves the formation of coordinate or covalent bonds between the inhibitor molecule and the metal. This is a stronger form of adsorption and often involves charge sharing or transfer from the inhibitor to the vacant d-orbitals of the metal atoms. mdpi.comsemanticscholar.org

Studies on similar organic inhibitors show that adsorption often follows established models like the Langmuir or Temkin adsorption isotherms. researchgate.netgssrr.org The Langmuir model, for instance, assumes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comicrc.ac.ir The nitrogen atom of the amine bridge and the oxygen atoms of the nitro group in this compound can act as active centers for chemisorption on a metal surface like steel. semanticscholar.org The aromatic rings can also contribute to adsorption through π-electron interactions with the metal.

| Inhibitor Type | Adsorption Isotherm | Adsorption Mechanism |

| Thiazolidinediones | Langmuir | Chemisorption (covalent bonds via S and O atoms) mdpi.com |

| N-[morpholin-4-yl(phenyl)methyl]benzamide | Temkin | Predominantly Cathodic Inhibition researchgate.net |

| Imidazole Derivative | Langmuir | Semi-physisorption/Semi-chemisorption gssrr.org |

| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Langmuir | Physisorption icrc.ac.ir |

Precursor in Dye and Pigment Chemistry (Focus on fundamental electronic transitions)

The molecular structure of this compound is archetypal of a "push-pull" or donor-π-acceptor (D-π-A) system, which is a fundamental design principle for organic dyes and pigments.

Donor (Push): The tolyl group (4-methylphenyl) is an electron-donating group.

π-Bridge: The benzenamine framework provides a system of π-electrons that facilitates electronic communication.

Acceptor (Pull): The nitro group (-NO₂) is a very strong electron-withdrawing group.

This arrangement facilitates an intramolecular charge transfer (ICT) upon absorption of light. When the molecule absorbs a photon of appropriate energy, an electron is promoted from a molecular orbital located primarily on the donor part of the molecule to an orbital located mainly on the acceptor part. This ICT transition is a type of π → π* electronic transition and is responsible for the strong absorption of light in the visible region of the electromagnetic spectrum, which gives the compound its color. The energy (and therefore the wavelength and color) of this transition is sensitive to the electronic strength of the donor and acceptor groups and the nature of the solvent (solvatochromism). The presence of lone pairs on the nitrogen and oxygen atoms also allows for n → π* transitions, although these are typically weaker than the π → π* ICT band. By modifying the donor, acceptor, or π-bridge components, the electronic transitions can be fine-tuned to produce a wide range of colors, making this molecular scaffold a valuable precursor in the synthesis of new dyes and pigments.

Advanced Reactivity and Derivatization Chemistry of 4 Methyl N 4 Nitrophenyl Benzenamine

Reactions at the Amine Functionality

The secondary amine group in 4-Methyl-N-(4-nitrophenyl)benzenamine serves as a primary site for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The nucleophilic nature of the secondary amine readily facilitates its reaction with various electrophilic partners to form stable amide, urea (B33335), and thiourea (B124793) linkages.

Amides: Amide synthesis can be achieved through the reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides. For instance, the acylation with chloroacetyl chloride would yield 2-chloro-N-(4-methylphenyl)-N-(4-nitrophenyl)acetamide. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. While specific literature on the acylation of this compound is not abundant, the general reactivity of diarylamines suggests that this transformation is feasible under standard acylation conditions.

Ureas: The synthesis of urea derivatives can be accomplished by reacting this compound with isocyanates. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a substituted urea. For example, reaction with 4-nitrophenyl isocyanate would yield a highly nitrated urea derivative. Such reactions are often carried out in aprotic solvents.

Thioureas: Analogous to urea formation, thioureas can be synthesized by the reaction of this compound with isothiocyanates. The amine attacks the central carbon atom of the isothiocyanate, leading to the formation of a thiourea linkage. For instance, reaction with phenyl isothiocyanate would produce N-(4-methylphenyl)-N-(4-nitrophenyl)-N'-phenylthiourea.

| Derivative | Reactant | General Reaction Conditions |

|---|---|---|

| Amide | Acyl chloride/Anhydride | Inert solvent, presence of a base |

| Urea | Isocyanate | Aprotic solvent |

| Thiourea | Isothiocyanate | Aprotic solvent |

Alkylation: The secondary amine can undergo N-alkylation with alkyl halides, although the reactivity is generally lower than that of primary amines due to steric hindrance. The reaction involves the nucleophilic attack of the amine on the alkyl halide, typically in the presence of a base to scavenge the resulting hydrohalic acid. For example, methylation with methyl iodide in the presence of a base like potassium carbonate would yield N-methyl-4-methyl-N-(4-nitrophenyl)benzenamine. The synthesis of related compounds, such as 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, has been achieved through the methylation of the corresponding secondary amine precursor. google.com

Acylation: As mentioned previously, acylation is a key reaction of the amine functionality. A notable example of a related acylation is the Friedel-Crafts acylation of N-(4-nitrophenyl)acetamide with benzene (B151609) in the presence of trifluoromethanesulfonic acid, which proceeds in high yield. nih.gov This suggests that the amine in this compound, after conversion to an amide, can be part of a molecule that undergoes further aromatic substitution reactions.

Reactions Involving the Nitro Group

The strongly electron-withdrawing nitro group on one of the phenyl rings is a key feature of this compound, enabling a range of important chemical transformations.

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of synthetic possibilities. Several advanced methodologies can be employed for this purpose.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reduction of the nitro group in this compound would yield N¹-(4-methylphenyl)-N⁴-phenyl-1,4-diaminobenzene. This method is generally clean and efficient, with water being the only byproduct.

Catalytic Transfer Hydrogenation: An alternative to using gaseous hydrogen is catalytic transfer hydrogenation, which employs a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include hydrazine, formic acid, and ammonium (B1175870) formate. This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment. For instance, the reduction of nitro compounds to amines has been effectively carried out using formic acid in the presence of a Co-Zn/N-C catalyst. nih.gov

Chemical Reduction: A variety of chemical reducing agents can also be used. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as nickel(II) chloride or cobalt(II) chloride. rsc.org This system can efficiently reduce aromatic nitro compounds to their corresponding amines at room temperature. The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using NaBH₄ with various catalysts is a well-studied model reaction that demonstrates the feasibility of this approach for nitroarenes. mdpi.comresearchgate.net

| Method | Reagents | General Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Corresponding diamine |

| Catalytic Transfer Hydrogenation | HCOOH, Co-Zn/N-C | Corresponding diamine |

| Chemical Reduction | NaBH₄, NiCl₂ or CoCl₂ | Corresponding diamine |

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, or in some cases, a hydrogen atom, by a nucleophile. While there is no leaving group other than hydrogen on the nitro-substituted ring of this compound, the high activation provided by the nitro group could potentially enable nucleophilic substitution of hydrogen under specific conditions, particularly with strong nucleophiles.

In related systems, such as 4-substituted-phenoxy-7-nitrobenzoxadiazole, nucleophilic aromatic substitution with aniline (B41778) has been studied, demonstrating the feasibility of such reactions on highly activated aromatic rings. researchgate.net The mechanism typically involves the formation of a Meisenheimer complex as an intermediate.

Electrophilic Aromatic Substitution on the Methyl-Substituted Ring

The methyl-substituted phenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the methyl group and the secondary amine. The secondary amine is a powerful activating group and, like the methyl group, is ortho-, para-directing.

Nitration: The introduction of a nitro group onto the methyl-substituted ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org Given the presence of two activating groups (the methyl group and the diarylamine), the reaction is expected to be faster than the nitration of benzene. The substitution will be directed to the positions ortho and para to these activating groups. The nitration of methylbenzene (toluene) proceeds readily at a lower temperature than benzene, yielding a mixture of 2- and 4-nitromethylbenzene. chemguide.co.uk

Halogenation: Halogenation, such as bromination, can be carried out using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst. nsf.gov The electron-rich nature of the methyl-substituted ring facilitates this reaction. The bromine atom would be directed to the ortho and para positions relative to the activating groups. The bromination of anilines and phenols, which are also activated systems, proceeds readily. jalsnet.com

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives on the methyl-substituted ring |

| Bromination | NBS, catalyst | Ortho- and para-bromo derivatives on the methyl-substituted ring |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is dictated by its two primary electroactive moieties: the diarylamine bridge and the aromatic nitro group. The diarylamine portion is susceptible to oxidation, while the nitro group is readily reduced. This dual functionality allows the molecule to participate in both anodic and cathodic electrochemical processes.

Cyclic Voltammetry and Chronoamperometry Studies

While specific cyclic voltammetry (CV) and chronoamperometry studies for this compound are not extensively detailed in published literature, its electrochemical profile can be inferred from the well-documented behavior of related substituted diphenylamines and nitroaromatic compounds. utexas.eduuchile.cl

A typical cyclic voltammogram of this compound would be expected to show distinct redox events in the anodic and cathodic potential windows.

Anodic Scan (Oxidation): Upon scanning to positive potentials, the oxidation of the secondary amine nitrogen is anticipated. This process typically involves the removal of an electron to form a relatively stable radical cation. utexas.edu In related diarylamine systems, this initial oxidation can be followed by subsequent chemical reactions, such as dimerization or polymerization, particularly if the para-positions of the phenyl rings are unsubstituted. utexas.edu The presence of the electron-donating methyl group on one ring would lower the oxidation potential, while the electron-withdrawing nitro group on the other would increase it, compared to unsubstituted diphenylamine (B1679370).

Chronoamperometry could be employed to study the kinetics of these electron transfer processes and any coupled chemical reactions, such as the decay of the electrogenerated nitro radical anion.

Determination of Oxidation and Reduction Potentials

The specific oxidation and reduction potentials of this compound are influenced by the electronic effects of its substituents. The electron-donating p-methyl group increases the electron density on the amine nitrogen, making it easier to oxidize (i.e., shifting the oxidation potential to less positive values). Conversely, the strongly electron-withdrawing p-nitro group decreases electron density on the other ring and is the primary site of reduction.

Precise potential values would require experimental determination under specific conditions (solvent, electrolyte, electrode material). However, data from analogous compounds provide a reasonable estimation of the potential ranges where these redox events would occur. For instance, studies on p-nitroaniline (p-NA) have shown an irreversible oxidation peak at approximately +1.17 V vs. Ag/AgCl, corresponding to the oxidation of the amino group. ijraset.com The reduction of nitrobenzene (B124822) on modified electrodes shows a primary reduction peak at approximately -0.60 V. researchgate.net The oxidation of triphenylamine (B166846) derivatives occurs at potentials that are shifted to more negative values with the addition of electron-donating amino groups. ntu.edu.tw

Based on these related systems, the electrochemical behavior of this compound can be summarized as follows:

Synthesis of Heterocyclic Derivatives through Cyclization Reactions

The structure of this compound, featuring a diarylamine backbone and a reactive nitro group, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Intramolecular cyclization reactions, often involving the reduction of the nitro group as a key step, can be employed to construct complex polycyclic systems.

Synthesis of Phenazine (B1670421) Derivatives:

Phenazines are a class of nitrogen-containing heterocycles with significant biological and material applications. researchgate.net A common route to substituted phenazines involves the reductive cyclization of N-(2-nitrophenyl)anilines. researchgate.net For this compound, this would first require a modification, such as nitration ortho to the amine bridge, or starting from an ortho-nitro substituted precursor. However, a related pathway involves an intermolecular reaction. A more direct application of the title compound would be its transformation into a phenazine precursor. The key step is the reduction of the nitro group to an amine, yielding N¹-(p-tolyl)benzene-1,4-diamine. This resulting diamine can then undergo oxidative condensation with catechols or other precursors to form the phenazine ring system. A more direct intramolecular cyclization to a phenazine would require the nitro group to be positioned ortho to the amine linkage. Should the starting material be 2-nitro-N-(4-methylphenyl)aniline, a two-step synthesis is plausible:

Reduction of the Nitro Group: The nitro group is reduced to an amino group using standard reducing agents like Pd/C with hydrogen gas, tin(II) chloride, or sodium hydrosulfite. researchgate.netwikipedia.org This converts the nitrated diarylamine into the corresponding N-aryl-ortho-phenylenediamine.

Oxidative Cyclization: The resulting diamine is then oxidized to induce cyclization and aromatization to form the phenazine ring. Reagents such as ferric chloride are commonly used for this step. researchgate.net

Synthesis of Carbazole (B46965) Derivatives:

Carbazoles are another important class of N-heterocycles. Diarylamines are common precursors for carbazole synthesis. google.comresearchgate.net this compound can be converted into a carbazole derivative through reactions that forge a new carbon-carbon bond between the two aromatic rings.

One modern approach involves a photoinduced aza-6π electrocyclization reaction. rsc.org In such a process, the diarylamine intermediate, obtained after reduction of the nitro group, can undergo intramolecular cyclization upon irradiation with light, often without the need for a catalyst. rsc.org Another established method is the catalytic cyclodehydrogenation of diphenylamines at high temperatures using catalysts like platinum or palladium on a support. google.com While this method is typically applied to diphenylamine itself, substituted derivatives can also be used. The nitro group would likely need to be reduced to an amine or removed prior to this high-temperature cyclization to avoid undesired side reactions.

Table of Compounds

Future Research Directions and Emerging Paradigms for 4 Methyl N 4 Nitrophenyl Benzenamine

Integration into Advanced Hybrid and Composite Materials

The distinct electronic properties of 4-Methyl-N-(4-nitrophenyl)benzenamine make it a promising candidate for incorporation into advanced hybrid and composite materials. ontosight.ai Future research is expected to focus on leveraging its donor-acceptor characteristics for applications in organic electronics.

Conducting Polymers: Investigations will likely explore the integration of this compound as a monomer or a dopant in polymer matrices. Its inherent charge-transfer capabilities could enhance the electrical conductivity of materials like polyaniline or polypyrrole, leading to the development of novel lightweight conductors, antistatic coatings, and components for organic light-emitting diodes (OLEDs). ontosight.ai

Organic Semiconductors: The compound's potential as an organic semiconductor is a significant area for exploration. ontosight.ai By incorporating it into thin-film transistors or organic photovoltaic cells, researchers can study its charge mobility and efficiency in converting light to electricity. The goal would be to create composite materials where this compound contributes to efficient charge separation and transport, which are critical for device performance.

Non-Linear Optical (NLO) Materials: The significant intramolecular charge transfer from the donor to the acceptor end of the molecule upon excitation suggests potential for NLO applications. Future work could involve embedding the molecule in polymer or glass matrices to create composites with high second-order or third-order NLO responses, useful for optical switching and frequency conversion technologies.

A summary of potential applications in advanced materials is presented below.

| Material Type | Potential Role of this compound | Target Application |

| Conducting Polymers | Dopant or Monomer Unit | Flexible Electronics, Antistatic Films |

| Organic Semiconductors | Active Layer Component | Organic Photovoltaics (OPVs), Thin-Film Transistors |

| Non-Linear Optical Composites | NLO Chromophore | Optical Switches, Data Storage |

| Hybrid Perovskites | Interfacial Layer | Enhancing Stability and Efficiency in Solar Cells |

Application of Machine Learning and Artificial Intelligence for Property Prediction and Design

The convergence of computational chemistry and artificial intelligence offers a powerful paradigm for accelerating the discovery and optimization of novel materials. For this compound and its derivatives, machine learning (ML) and AI can be pivotal.

Future research in this area will likely focus on developing predictive models for key properties, bypassing time-consuming and expensive laboratory synthesis and characterization for initial screening. mdpi.com By training algorithms on datasets of similar donor-acceptor molecules, models can predict properties such as solubility, thermal stability, electronic bandgap, and charge-transfer characteristics. mdpi.com For instance, models like XGBoost have demonstrated high accuracy in predicting the biological or chemical activity of complex organic compounds. mdpi.com

The table below illustrates the potential application of machine learning in this context.

| Predicted Property | Machine Learning Model | Potential Impact on Research |

| Electronic Band Gap (HOMO-LUMO) | Graph Neural Networks (GNNs) | Rapid screening for semiconductor applications |

| Non-Linear Optical Response | Random Forest, XGBoost | Design of molecules for targeted optical properties |

| Solubility in Organic Solvents | Support Vector Machines (SVMs) | Optimization for solution-processable device fabrication |

| Thermal Stability | Deep Learning (DL) Models | Selection of robust candidates for electronic devices |

Development of Sustainable and Scalable Synthesis Routes for Industrial Applicability

While traditional synthesis methods for diarylamines exist, a critical direction for future research is the development of green, efficient, and scalable synthetic protocols suitable for industrial production. The conventional synthesis of this compound typically involves the reaction of 4-methylaniline with a derivative like 4-nitrobenzoyl chloride, followed by a reduction step. ontosight.ai

Emerging research focuses on overcoming the limitations of these methods, such as the use of harsh reagents and the generation of significant waste. Key areas for advancement include:

Continuous-Flow Synthesis: This technology offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and higher yields. Implementing a continuous-flow process for the reduction of the nitro group could dramatically reduce reaction times and improve product purity. beilstein-journals.org Metal-free reduction methods using reagents like trichlorosilane (B8805176) in flow reactors present a sustainable alternative to traditional metal-catalyzed hydrogenation. beilstein-journals.org

Green Catalysis: Research into recyclable and environmentally benign catalysts is crucial. For the nitro reduction step, catalysts such as V₂O₅/TiO₂ are being explored for their high efficiency and reusability, contributing to a greener chemical process. rsc.org

One-Pot Reactions: Developing one-pot synthesis strategies where multiple reaction steps are carried out in the same vessel without isolating intermediates can reduce solvent usage, energy consumption, and waste generation.

A comparison of synthesis methodologies is outlined in the following table.

| Synthesis Aspect | Traditional Batch Method | Emerging Sustainable Method |

| Process Type | Batch processing | Continuous-flow synthesis beilstein-journals.org |

| Catalysts | Noble metal catalysts (e.g., Pd, Pt) | Recyclable catalysts (e.g., V₂O₅/TiO₂) rsc.org |

| Reagents | Stoichiometric and often hazardous reagents | Greener reducing agents (e.g., trichlorosilane) beilstein-journals.org |

| Efficiency | Lower space-time yield, potential for side reactions | High yield, short reaction times, improved purity beilstein-journals.org |

| Sustainability | Higher waste generation, energy intensive | Reduced waste, potential for solvent recycling |

Exploration of Ultrafast Spectroscopic Phenomena

The functionality of this compound in optoelectronic applications is fundamentally governed by the dynamics of electrons following photoexcitation. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are essential tools for probing these phenomena on their natural timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). uni-goettingen.decore.ac.uk

For a donor-π-acceptor molecule like this, future ultrafast studies would aim to elucidate the complete pathway of charge and energy flow:

Initial Excitation: Upon absorption of a photon, the molecule is promoted to an excited electronic state. The initial dynamics involve the movement of the electron density.

Intramolecular Charge Transfer (ICT): The core process is the transfer of an electron from the electron-rich methyl-aniline donor to the electron-poor nitro-aniline acceptor. Studies on related nitroaniline systems have shown that the initial electron transfer can be incredibly fast, occurring on a sub-10-femtosecond timescale, driven by concerted electronic and nuclear motions. digitellinc.comresearchgate.net

Vibrational Relaxation and Solvation Dynamics: Following ICT, the newly formed charge-transfer state undergoes vibrational cooling and reorientation of surrounding solvent molecules to stabilize the new charge distribution. These processes typically occur on picosecond timescales.

Intersystem Crossing and Recombination: The charge-transfer state can decay back to the ground state through radiative (fluorescence) or non-radiative pathways. It may also undergo intersystem crossing to a triplet state. Understanding the rates and efficiencies of these competing decay channels is critical for designing efficient optoelectronic devices.

The table below summarizes the key ultrafast events and their characteristic timescales.

| Spectroscopic Event | Physical Process | Characteristic Timescale |

| Photoexcitation | Absorption of a photon, transition to excited state | Instantaneous (<1 fs) |

| Electron Transfer | Electron moves from donor to acceptor moiety | ~10 fs digitellinc.comresearchgate.net |

| Vibrational Relaxation | Dissipation of excess vibrational energy | 100s of fs to ps |

| Charge Recombination | Return to the ground state | ps to ns |

Design Principles for Tunable Electronic and Optical Properties

A key advantage of organic molecules is the ability to tune their properties through synthetic chemical modification. Future research will focus on establishing clear design principles to tailor the electronic and optical characteristics of this compound for specific applications. The properties are largely dictated by the energy levels of the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), located on the acceptor.

Modifying Donor and Acceptor Strength: The energy gap between the HOMO and LUMO can be precisely controlled. Replacing the methyl group (-CH₃) with stronger electron-donating groups (e.g., methoxy, -OCH₃) would raise the HOMO energy, leading to a smaller band gap and a red-shift in the absorption spectrum. Conversely, using stronger electron-withdrawing groups than the nitro group (-NO₂) would lower the LUMO energy, also resulting in a smaller band gap.

Altering the π-Conjugated System: The electronic communication between the donor and acceptor is mediated by the π-system. Inserting additional conjugated units (e.g., a thiophene (B33073) or vinyl group) into the molecular backbone could enhance conjugation, leading to more efficient charge transfer and shifting the absorption to longer wavelengths.